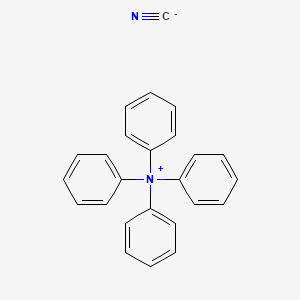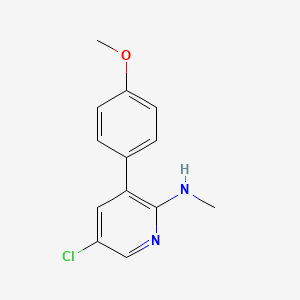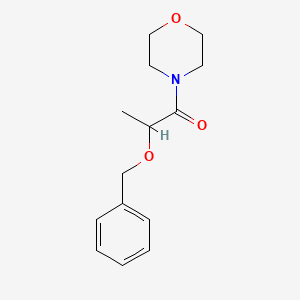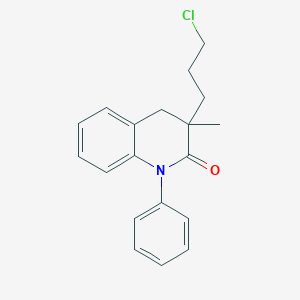![molecular formula C19H32O4Si B14218649 Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- CAS No. 830345-52-3](/img/structure/B14218649.png)
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to a triethyl group and a dioxolane ring with phenyl and trimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- typically involves the reaction of triethylsilane with a precursor containing the dioxolane ring. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to simpler silanes or siloxanes.
Substitution: The triethylsilane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like platinum or palladium. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
Scientific Research Applications
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- involves its interaction with molecular targets through its reactive silane group. This interaction can lead to the formation of covalent bonds with other molecules, altering their chemical properties. The pathways involved may include nucleophilic substitution, addition reactions, and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with three methyl groups.
Triethylsilane: Similar to the compound but lacks the dioxolane ring.
Phenyltrimethylsilane: Contains a phenyl group attached to a trimethylsilane moiety.
Uniqueness
Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]- is unique due to the presence of the dioxolane ring and the combination of phenyl and trimethyl substituents. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specific applications that simpler silanes cannot fulfill.
Properties
CAS No. |
830345-52-3 |
|---|---|
Molecular Formula |
C19H32O4Si |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
triethyl-[(4,4,5-trimethyl-5-phenyldioxolan-3-yl)methylperoxy]silane |
InChI |
InChI=1S/C19H32O4Si/c1-7-24(8-2,9-3)23-20-15-17-18(4,5)19(6,22-21-17)16-13-11-10-12-14-16/h10-14,17H,7-9,15H2,1-6H3 |
InChI Key |
MRIMDTRQNPIIQF-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OOCC1C(C(OO1)(C)C2=CC=CC=C2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-chloro-4-[(hexylthio)methyl]-](/img/structure/B14218577.png)
![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)





![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
![[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14218633.png)

